
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride (CDISF) is a chemical compound that has been widely studied for its potential applications in scientific research. CDISF is a sulfonyl fluoride derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to selectively inhibit a specific class of PTPs known as dual-specificity phosphatases (DUSPs). DUSPs are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting DUSPs, 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has the potential to modulate cellular signaling pathways and provide insights into the role of these enzymes in disease.
Biochemical and Physiological Effects
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DUSP activity, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. In addition, 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to exhibit anti-inflammatory effects in animal models of inflammatory disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its selectivity for DUSPs, which allows for the specific modulation of cellular signaling pathways. However, 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to exhibit off-target effects, which can complicate data interpretation. In addition, the synthesis of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can be challenging, which can limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of interest is the development of more selective inhibitors of DUSPs, which could provide a more targeted approach for modulating cellular signaling pathways. In addition, further studies are needed to better understand the off-target effects of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride and to develop strategies for minimizing these effects. Finally, the potential therapeutic applications of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of diseases such as cancer and inflammatory disorders warrant further investigation.
Synthesemethoden
The synthesis of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the reaction of cyclopropylamine with 6,7-dimethoxyisoquinoline-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride gas to produce the final compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a tool for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are enzymes that play a critical role in regulating cellular signaling, and dysregulation of PTP activity has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-19-12-7-10-5-6-16(21(15,17)18)14(9-3-4-9)11(10)8-13(12)20-2/h7-9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSVXXIVOGFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)F)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)

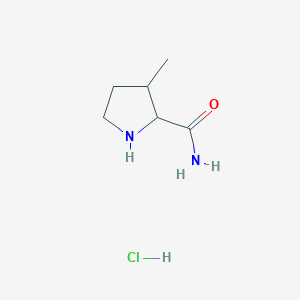
![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)
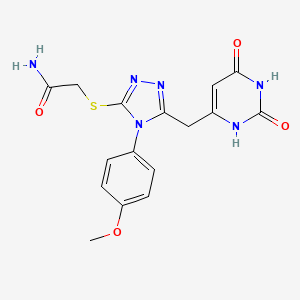
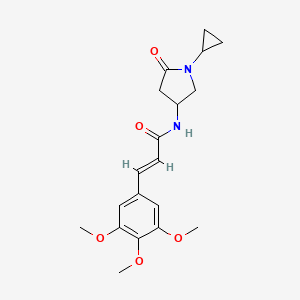
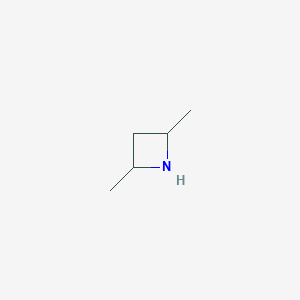
![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)
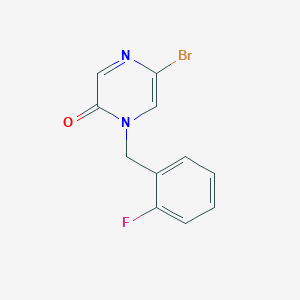
![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)
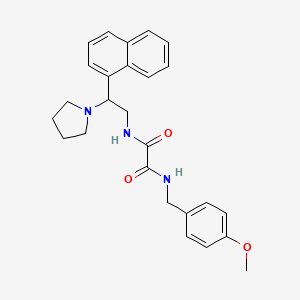
![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)
